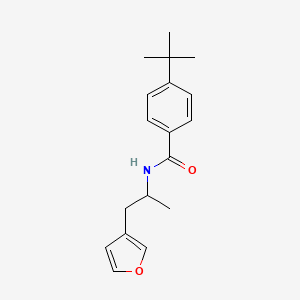

![molecular formula C12H17BO3 B2932360 3-[(环戊氧基)甲基]苯硼酸 CAS No. 1334218-46-0](/img/structure/B2932360.png)

3-[(环戊氧基)甲基]苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[(Cyclopentyloxy)methyl]phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound has a molecular formula of C12H17BO3 and a molecular weight of 220.07 .

Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentyloxy)methyl]phenylboronic acid” consists of a phenyl ring attached to a boronic acid group via a methylene (CH2) linker. The boronic acid group is also attached to a cyclopentyl ring via an ether linkage .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

3-[(Cyclopentyloxy)methyl]phenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl compounds. Its unique structure may provide steric and electronic effects that can be leveraged to synthesize complex molecular architectures.

Derivatization Agent in GC-MS Analysis

In analytical chemistry, 3-[(Cyclopentyloxy)methyl]phenylboronic acid can serve as a derivatization agent. It’s particularly useful in gas chromatography-mass spectrometry (GC-MS) for the detection of small organic molecules . Derivatization enhances the volatility and detectability of analytes, and in this context, the compound could potentially improve the sensitivity and selectivity of the GC-MS analysis of fatty acid esters and other challenging analytes.

Solubility Enhancement in Organic Synthesis

The solubility of boronic acids in organic solvents is crucial for their reactivity and handling in synthetic applications3-[(Cyclopentyloxy)methyl]phenylboronic acid may exhibit unique solubility properties that can be exploited in organic synthesis, particularly in reactions where solubility is a limiting factor .

Molecular Recognition

Phenylboronic acids can form reversible covalent complexes with diols and are used in molecular recognition systems3-[(Cyclopentyloxy)methyl]phenylboronic acid could be employed in the design of sensors or delivery systems that target molecules with diol groups, such as sugars or glycoproteins .

Material Engineering

In material science, boronic acids are used to modify surfaces and create functional materials3-[(Cyclopentyloxy)methyl]phenylboronic acid could be utilized to introduce boronic acid functionalities onto various substrates, leading to materials with specific binding properties or reactivity .

Biological Activity

Boronic acids have been explored for their biological activity, including as enzyme inhibitors or potential therapeutics. The specific structure of 3-[(Cyclopentyloxy)methyl]phenylboronic acid might confer unique biological properties that could be harnessed in the development of new drugs or biochemical tools .

属性

IUPAC Name |

[3-(cyclopentyloxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)11-5-3-4-10(8-11)9-16-12-6-1-2-7-12/h3-5,8,12,14-15H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTSCTYIORFBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentyloxy)methyl]phenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)